Cas no 1129-28-8 (Methyl 3-(bromomethyl)benzoate)

Methyl 3-(bromomethyl)benzoate is a brominated aromatic ester commonly used as an intermediate in organic synthesis. Its key advantages include its reactivity as an alkylating agent, particularly in the introduction of the 3-(bromomethyl)benzoyl moiety into target molecules. The compound is valuable in pharmaceutical and agrochemical research for constructing complex structures due to its stable yet reactive benzylic bromide functionality. It is typically employed in nucleophilic substitution reactions, cross-coupling processes, and as a precursor for further functionalization. The methyl ester group enhances solubility in organic solvents, facilitating handling in synthetic workflows. Proper storage under inert conditions is recommended to maintain stability.
Methyl 3-(bromomethyl)benzoate structure
1129-28-8 structure
Product Name:Methyl 3-(bromomethyl)benzoate
CAS No:1129-28-8
MF:C9H9BrO2
MW:229.070562124252
MDL:MFCD00051437
CID:40870
PubChem ID:517981
Update Time:2025-06-13

Methyl 3-(bromomethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(bromomethyl)benzoate
    • 3-(Bromomethyl)benzoic acid methyl ester
    • 3-carbomethoxybenzyl bromide
    • 3-CO2Me-C6H4CH2Br
    • 3-MeO2CC6H4CH2Br
    • 3-methoxycarbonylbenzyl bromide
    • m-Carbomethoxybenzyl bromide
    • Methyl α-Bromo-m-toluate
    • α-Bromo-m-toluic Acid Methyl Ester
    • Methyl 3-bromomethylbenzoate
    • Methyl-3-(bromomethyl)benzoate
    • Benzoic acid, 3-(bromomethyl)-, methyl ester
    • C9H9BrO2
    • Methyl alpha-Bromo-m-toluate
    • Methyl3-(bromomethyl)benzoate
    • YUHSMQQNPRLEEJ-UHFFFAOYSA-N
    • methyl 3-[bromomethyl]benzoate
    • zlchem 865
    • PubChem17417
    • methyl m-bromomethylbenzoate
    • methyl-3-bromomet
    • STR06080
    • J-522662
    • AKOS000446924
    • methyl-3-bromomethylbenzoate
    • 3-(bromomethyl)benzoic acid, methyl ester
    • AM20020218
    • 3-(bromomethyl) benzoic acid, methyl ester
    • methyl 3-bromomethyl benzoate
    • CL8548
    • alpha-Bromo-m-toluic Acid Methyl Ester
    • methyl 3-bromomethyl-benzoate
    • Methyl 3-(bromomethyl)benzoate, 97%
    • B2224
    • FT-0628486
    • BP-10822
    • SCHEMBL28212
    • A24722
    • NS00015759
    • J-002876
    • F1967-1684
    • AC-25705
    • 1129-28-8
    • methyl-alpha-bromo-m-toluate
    • 3-bromomethyl benzoic acid methyl ester
    • Z56989676
    • 3-Bromomethylbenzoic acid methyl ester
    • CS-W008837
    • 3-bromomethyl-benzoic acid methyl ester
    • methyl 3-(bromomethyl)-benzoate
    • WLZ3362
    • A929802
    • DTXSID60333760
    • 3-(bromomethyl)-benzoic acid methyl ester
    • EN300-10007
    • MFCD00051437
    • BCP05944
    • ALBB-017949
    • BBL010210
    • DB-007657
    • STK397334
    • MDL: MFCD00051437
    • Inchi: 1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3
    • InChI Key: YUHSMQQNPRLEEJ-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC=C(C(=O)OC)C=1
    • BRN: 638569

Computed Properties

  • Exact Mass: 227.97900
  • Monoisotopic Mass: 227.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: crystal
  • Density: 1,47 g/cm3
  • Melting Point: 43.0 to 47.0 deg-C
  • Boiling Point: 169°C/22mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: 1.559
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 26.30000
  • LogP: 2.36810
  • Solubility: Not determined

Methyl 3-(bromomethyl)benzoate Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H314,H317
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:2
  • Hazard Category Code: 22-34-43
  • Safety Instruction: S26-S36/37/39-S45
  • FLUKA BRAND F CODES:19
  • RTECS:1759
  • Hazardous Material Identification: C
  • Packing Group:III
  • Hazard Level:8
  • Risk Phrases:R34
  • Packing Group:III
  • Safety Term:8
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:2-8°C

Methyl 3-(bromomethyl)benzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl 3-(bromomethyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B2224-5g
Methyl 3-(bromomethyl)benzoate
1129-28-8 97.0%(GC)
5g
¥450.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B2224-25g
Methyl 3-(bromomethyl)benzoate
1129-28-8 97.0%(GC)
25g
¥795.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M420A-100g
Methyl 3-(bromomethyl)benzoate
1129-28-8 97%
100g
¥1243.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M420A-1g
Methyl 3-(bromomethyl)benzoate
1129-28-8 97%
1g
¥32.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M420A-5g
Methyl 3-(bromomethyl)benzoate
1129-28-8 97%
5g
¥75.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M420A-25g
Methyl 3-(bromomethyl)benzoate
1129-28-8 97%
25g
¥328.0 2022-05-30
Chemenu
CM160486-1000g
Methyl 3-(bromomethyl)benzoate
1129-28-8 95+%
1000g
$1344 2021-06-16
Fluorochem
066804-1g
Methyl 3-(Bromomethyl)benzoate
1129-28-8 97%
1g
£10.00 2022-03-01
Fluorochem
066804-5g
Methyl 3-(Bromomethyl)benzoate
1129-28-8 97%
5g
£18.00 2022-03-01
Fluorochem
066804-10g
Methyl 3-(Bromomethyl)benzoate
1129-28-8 97%
10g
£33.00 2022-03-01

Methyl 3-(bromomethyl)benzoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1129-28-8)Methyl 3-(bromomethyl)benzoate
Order Number:A24722
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:17
Price ($):648.0
Email:sales@amadischem.com

Methyl 3-(bromomethyl)benzoate Related Literature

Additional information on Methyl 3-(bromomethyl)benzoate

Methyl 3-(bromomethyl)benzoate: An Overview of a Versatile Chemical Compound

Methyl 3-(bromomethyl)benzoate (CAS No. 1129-28-8) is a valuable chemical compound with a wide range of applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which includes a bromomethyl group attached to a benzoate moiety. The combination of these functional groups endows Methyl 3-(bromomethyl)benzoate with diverse reactivity and utility in various chemical reactions.

The molecular formula of Methyl 3-(bromomethyl)benzoate is C9H9BrO2, and its molecular weight is approximately 217.07 g/mol. The compound is typically obtained through the bromination of methyl 3-methylbenzoate, a process that involves the substitution of a methyl group with a bromomethyl group. This transformation can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.

Methyl 3-(bromomethyl)benzoate is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). Its physical properties, including melting point, boiling point, and refractive index, have been well-characterized in the literature and are essential for its use in various applications.

In the realm of organic synthesis, Methyl 3-(bromomethyl)benzoate serves as a versatile building block for the construction of complex molecules. The bromomethyl group can undergo nucleophilic substitution reactions, making it an excellent precursor for the introduction of various functional groups. For instance, it can be used to introduce amino groups through reductive amination or to form ethers via nucleophilic substitution with alcohols. These transformations are crucial in the synthesis of pharmaceutical intermediates and fine chemicals.

Recent research has highlighted the potential of Methyl 3-(bromomethyl)benzoate in the development of new materials. In polymer science, this compound can be incorporated into polymer chains to introduce reactive sites that can be further modified. For example, it has been used as a monomer in the synthesis of copolymers with controlled architectures, which have applications in drug delivery systems and coatings.

In the pharmaceutical industry, Methyl 3-(bromomethyl)benzoate plays a significant role in drug discovery and development. It serves as an intermediate in the synthesis of several biologically active compounds, including anti-inflammatory agents and anticancer drugs. The bromomethyl group can be functionalized to introduce pharmacophoric moieties that enhance the biological activity and selectivity of the final product.

The reactivity of the bromomethyl group also makes Methyl 3-(bromomethyl)benzoate useful in click chemistry reactions. Click chemistry is a concept that emphasizes modular reactions that are selective, wide-tolerant, high-yielding, and easy to perform. The bromomethyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for conjugation purposes in bioconjugation and materials science.

Safety considerations are paramount when handling Methyl 3-(bromomethyl)benzoate. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure workplace safety. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn when working with this compound. Additionally, it should be stored in a well-ventilated area away from incompatible substances.

In conclusion, Methyl 3-(bromomethyl)benzoate (CAS No. 1129-28-8) is a multifaceted chemical compound with significant applications in organic synthesis, pharmaceutical research, and materials science. Its unique structure and reactivity make it an indispensable tool for chemists and researchers working on the development of new materials and biologically active compounds. As research continues to advance, the potential uses of this compound are likely to expand further, contributing to advancements in various scientific fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1129-28-8)Methyl 3-(bromomethyl)benzoate
A24722
Purity:99%
Quantity:500g
Price ($):648.0
Email